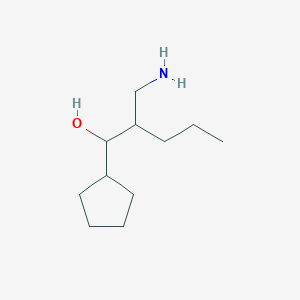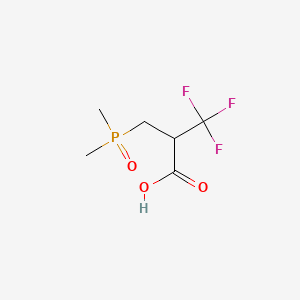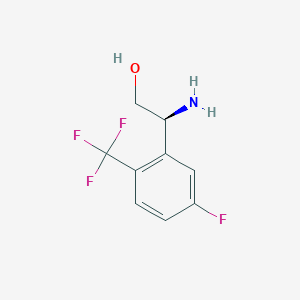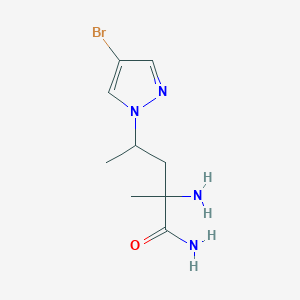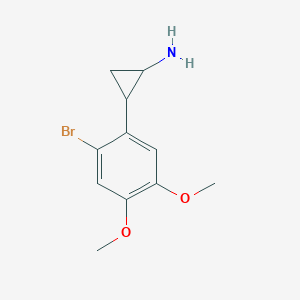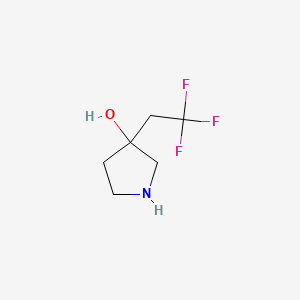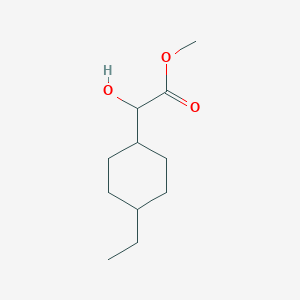
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It features a cyclohexane ring substituted with an ethyl group and a hydroxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate typically involves the esterification of 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in the presence of the acid catalyst, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: The major products include 2-(4-ethylcyclohexyl)-2-oxoacetic acid or 2-(4-ethylcyclohexyl)-2-hydroxyacetic acid.
Reduction: The major product is 2-(4-ethylcyclohexyl)-2-hydroxyethanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxyacetate moiety can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The cyclohexane ring provides structural stability and influences the compound’s overall conformation and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-cyclohexyl-2-hydroxyacetate
- Methyl 2-(4-methylcyclohexyl)-2-hydroxyacetate
- Methyl 2-(4-isopropylcyclohexyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate is unique due to the presence of the ethyl group on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.
Eigenschaften
Molekularformel |
C11H20O3 |
|---|---|
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
methyl 2-(4-ethylcyclohexyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H20O3/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h8-10,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
MOOZHQIEHKMNIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


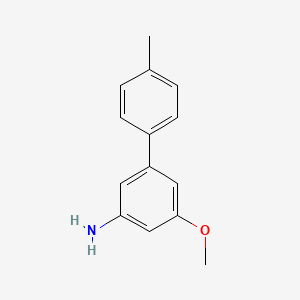
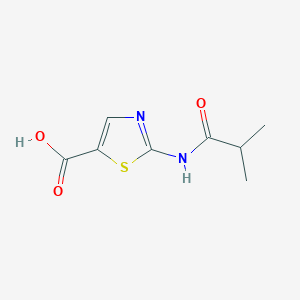
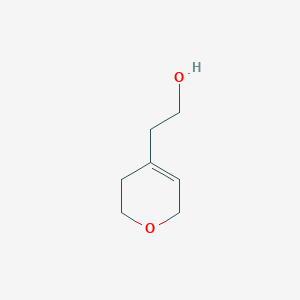
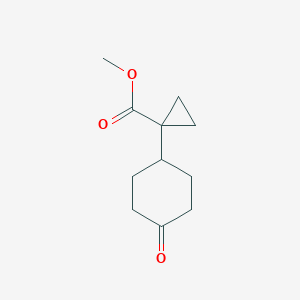
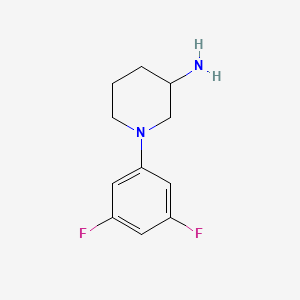

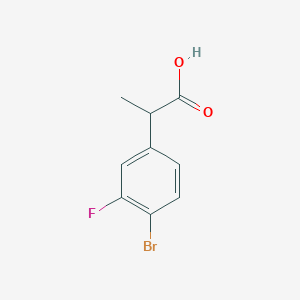
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)
